

# Application Notes and Protocols: Terbium Nitrate in Bioimaging and Fluorescent Probes

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Terbium nitrate*

CAS No.: 10043-27-3

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These application notes provide a comprehensive overview of the utilization of **terbium nitrate** in the development of fluorescent probes and for bioimaging applications. Terbium, a lanthanide element, offers unique photophysical properties, including a large Stokes shift, long luminescence lifetime, and characteristic narrow emission bands, making it an ideal candidate for time-resolved fluorescence-based assays and imaging, which can effectively minimize background autofluorescence.[1][2][3] This document details several key applications, presents relevant quantitative data, and provides step-by-step experimental protocols.

## Application: Time-Resolved Fluorescence Immunoassay (TR-FIA)

Time-resolved fluorescence immunoassays (TR-FIA) leverage the long-lived fluorescence of lanthanide chelates, such as those derived from terbium, to achieve high sensitivity by temporally separating the specific signal from short-lived background fluorescence.[2][4][5] This technique is widely used in clinical diagnostics and research for the quantification of various biomolecules.

## Quantitative Data for Terbium-Based TR-FIA Probes

Probe/System	Analyte	Detection Limit	Fluorescence Lifetime	Reference
BPTA-Tb <sup>3+</sup> -labeled Streptavidin	α-fetoprotein (AFP)	42 pg/mL	2.681 ms	[5]
BPTA-Tb <sup>3+</sup> -labeled Streptavidin	Carcinoembryonic Antigen (CEA)	70 pg/mL	2.681 ms	[5]
BPTA-Tb <sup>3+</sup> -labeled Streptavidin	Bensulfuron-methyl (BSM)	0.4 ng/mL	2.681 ms	[5]
FSA-Tb <sup>3+</sup> -EDTA Complex	α-fetoprotein (AFP)	1.5 x 10 <sup>5</sup> molecules	Not Specified	[4]

## Experimental Protocol: Sandwich TR-FIA for α-fetoprotein (AFP)

This protocol is adapted from the work of Yuan et al. (2001).[5]

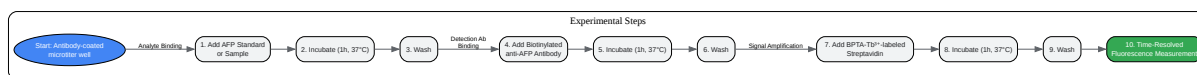
Materials:

- Microtiter plates coated with goat anti-AFP polyclonal antibody
- Standard solutions of human AFP
- Biotinylated goat anti-AFP antibody
- BPTA-Tb<sup>3+</sup>-labeled streptavidin
- Wash Buffer 1: 0.05 M Tris-HCl, pH 7.8, containing 0.15 M NaCl and 0.05% Tween 20
- Wash Buffer 2: 0.05 M Tris-HCl, pH 7.8, containing 0.15 M NaCl
- Time-resolved fluorometer

**Procedure:**

- Add 50  $\mu$ L of standard AFP solutions or serum samples to the antibody-coated microtiter wells.
- Incubate the plate at 37°C for 1 hour.
- Wash the wells three times with Wash Buffer 1.
- Add 50  $\mu$ L of biotinylated goat anti-AFP antibody to each well.
- Incubate the plate at 37°C for 1 hour.
- Wash the wells with Wash Buffer 1 and then Wash Buffer 2.
- Add 50  $\mu$ L of BPTA-Tb<sup>3+</sup>-labeled streptavidin to each well.
- Incubate the plate at 37°C for 1 hour.
- Wash the wells four times with Wash Buffer 1.
- Perform solid-phase terbium time-resolved fluorometric measurement using a time-resolved fluorometer with the following settings:
  - Excitation wavelength: 340 nm
  - Emission wavelength: 545 nm
  - Delay time: 0.2 ms
  - Window time: 0.4 ms
  - Cycling time: 1.0 ms

**Workflow for Sandwich TR-FIA**



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Caption: Workflow for a terbium-based sandwich time-resolved fluoroimmunoassay.

## Application: Fluorescent Probes for Analyte Detection

Terbium(III) complexes can act as sensitive fluorescent probes for various analytes.[6][7][8] The detection mechanism often relies on the "antenna effect," where an organic ligand absorbs light and transfers the energy to the terbium ion, which then emits its characteristic luminescence.[7] [9] The presence of an analyte can either enhance or quench this luminescence, providing a measurable signal.

## Quantitative Data for Terbium-Based Fluorescent Probes

Probe	Analyte	Detection Principle	Limit of Detection (LOD)	Linear Range	Reference
Tb(III)-(DBAZ) complex	Malathion	Luminescence Quenching	0.118 $\mu\text{M}$	0.39 - 60 $\mu\text{M}$	[7]
Tb(1,10-phenanthroline)-AA	Ascorbic Acid	Fluorescence Quenching	$7.4 \times 10^{-5} \text{ mol}\cdot\text{L}^{-1}$	Not Specified	[6]
Tb-MOF	Nitrite	Luminescence Quenching	28.25 nM	0 - 15.6 $\mu\text{M}$	[8]

## Experimental Protocol: Detection of Ascorbic Acid using a Terbium(III)-Phenanthroline Probe

This protocol is based on the work of Savinkina et al. (2021).<sup>[6][9]</sup>

Materials:

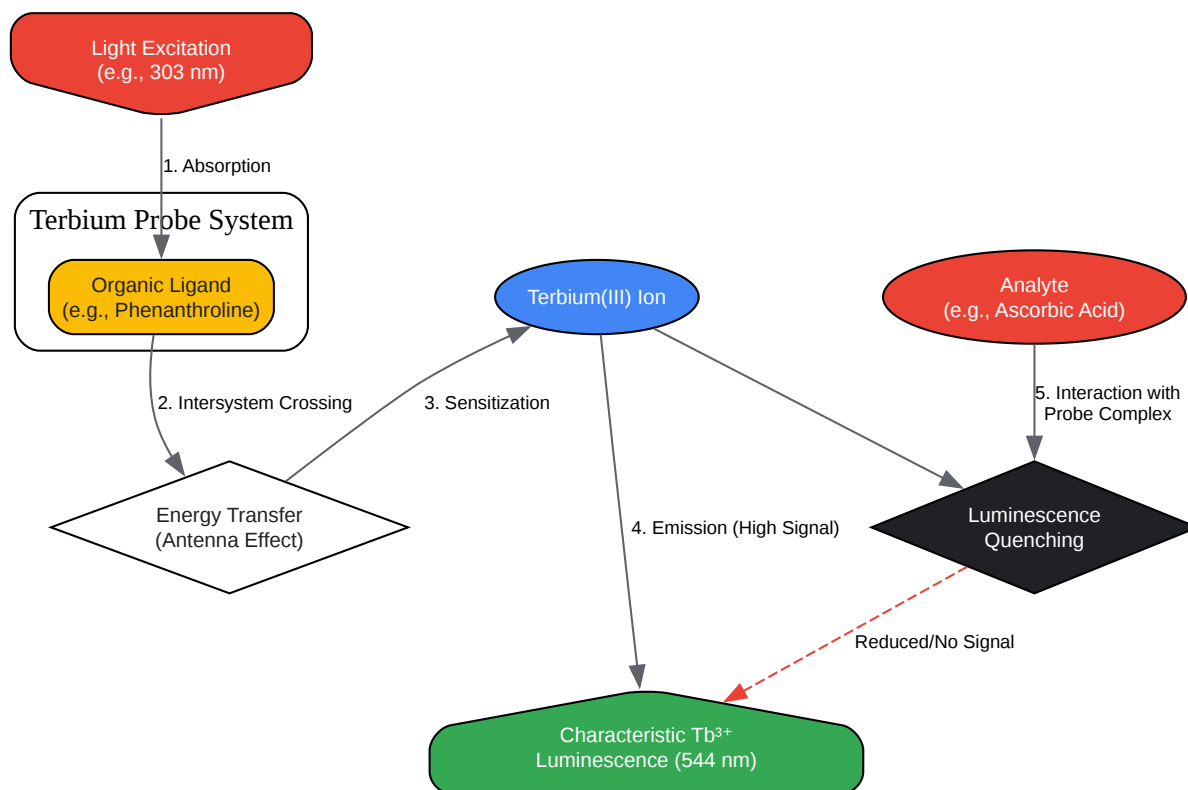
- **Terbium nitrate** pentahydrate ( $\text{Tb}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ )
- 1,10-phenanthroline (Phen)
- Ascorbic acid (AA)
- Decaethylene glycol monododecyl ether ( $\text{C}_{12}\text{EO}_{10}$ ) surfactant
- Acetate-ammonia buffer solution (pH 7.0)
- Ethanol
- Spectrofluorometer

Procedure:

- Preparation of Stock Solutions:
  - Prepare a  $1 \times 10^{-3}$  M solution of  $\text{Tb}(\text{NO}_3)_3$  in deionized water.
  - Prepare a  $1 \times 10^{-3}$  M solution of Phen in ethanol.
  - Prepare a  $1.6 \times 10^{-3}$  M aqueous solution of  $\text{C}_{12}\text{EO}_{10}$ .
  - Prepare a  $4 \times 10^{-3}$  M stock solution of ascorbic acid in deionized water and create a series of dilutions for the calibration curve.
- Sample Preparation for Measurement:
  - In a test tube, add 1 mL of the pH 7.0 buffer solution.
  - Add the following components in order:

- 0.5 mL of the  $1 \times 10^{-3}$  M  $Tb^{3+}$  solution
- 0.5 mL of the  $1 \times 10^{-3}$  M Phen solution
- 0.5 mL of the  $1.6 \times 10^{-3}$  M  $C_{12}EO_{10}$  solution
- Add varying volumes of the ascorbic acid standard solutions.
- Adjust the final volume to a constant value with deionized water.
- Stir the solution at room temperature for 2 hours.
- Fluorescence Measurement:
  - Record the emission spectra using an excitation wavelength of 303 nm.
  - Measure the fluorescence intensity at the characteristic emission peak of  $Tb^{3+}$  at 544 nm.
  - Plot the fluorescence intensity as a function of the ascorbic acid concentration to generate a calibration curve. The quenching of fluorescence indicates the presence of ascorbic acid.

## Signaling Pathway for Analyte Detection by Luminescence Quenching



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Caption: Mechanism of terbium probe fluorescence quenching by an analyte.

## Application: Bioimaging with Terbium-Based Nanoparticles

Terbium-based nanoparticles (Tb-NPs) are emerging as valuable tools for bioimaging.[10][11] They can be functionalized for cell targeting and offer the benefits of time-gated luminescence imaging to eliminate autofluorescence from biological samples.[12] Furthermore, terbium's properties can be exploited for multimodal imaging, including MRI and CT.[10][13]

## Quantitative Data for Terbium-Based Bioimaging Probes

Probe/System	Imaging Modality	Key Property	Value	Reference
PEG-TbNRs	MRI (T <sub>2</sub> )	Transverse Relaxivity (r <sub>2</sub> )	10.4 mM <sup>-1</sup> s <sup>-1</sup> (low field)48.5 mM <sup>-1</sup> s <sup>-1</sup> (high field)	[10]
PEG-TbNRs	Optical Imaging	Emission Wavelength	~540 nm	[10]
La <sub>0.9</sub> Tb <sub>0.1</sub> F <sub>3</sub> NPs	Live-Cell Imaging	Cell Viability (24h)	90% (at 0.12 nM) 84% (at 1.2 nM)	[12]

## Experimental Protocol: Live-Cell Imaging with Terbium Nanoparticles

This protocol is a generalized procedure based on the methods described by Bünzli and co-workers.[12]

Materials:

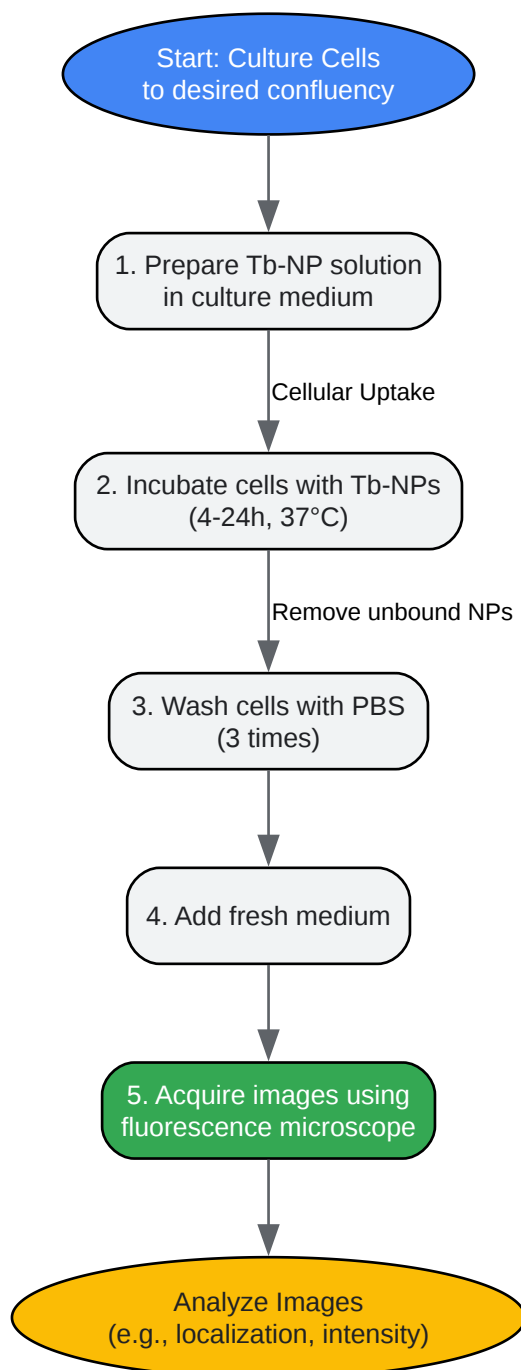
- HeLa cells (or other suitable cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Terbium Nanoparticles (Tb-NPs) functionalized for cell uptake
- HEPES buffer
- Fluorescence microscope equipped for time-gated or confocal imaging

Procedure:

- Cell Culture:

- Culture HeLa cells in a suitable vessel (e.g., CELLview Petri dish) until they reach the desired confluency (typically 70-80%).
- Cell Labeling:
  - Prepare a working solution of Tb-NPs in complete culture medium supplemented with 10 mM HEPES. A typical final concentration is 0.1 nM.
  - Remove the existing medium from the cells and replace it with the Tb-NP-containing medium.
  - Incubate the cells with the Tb-NPs for 4 to 24 hours at 37°C and 5% CO<sub>2</sub>.
- Cell Washing:
  - After incubation, gently aspirate the medium containing the Tb-NPs.
  - Wash the cells three times with warm PBS to remove any non-internalized nanoparticles.
- Imaging:
  - Add fresh, pre-warmed complete culture medium (supplemented with HEPES) to the cells.
  - Place the dish on the stage of the fluorescence microscope.
  - Acquire images using the appropriate excitation and emission wavelengths for the Tb-NPs (e.g., excitation at 349 nm, emission collected around 545 nm).
  - For time-gated imaging, use a pulsed laser and a detector with a time delay to filter out short-lived autofluorescence.

## Workflow for Live-Cell Imaging with Tb-NPs



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Caption: General workflow for labeling and imaging live cells with terbium nanoparticles.

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